N,N-Dimethyl-5-phenyloxazol-2-amine
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Overview
Description
N,N-Dimethyl-5-phenyloxazol-2-amine is an organic compound with the molecular formula C11H12N2O It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom The compound is characterized by the presence of a phenyl group attached to the oxazole ring and two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5-phenyloxazol-2-amine typically involves the reaction of 5-phenyloxazole with dimethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. One common method involves the use of a base, such as sodium hydride, to deprotonate the oxazole ring, followed by the addition of dimethylamine. The reaction is usually conducted in an aprotic solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-5-phenyloxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-dimethyl-5-phenyloxazole-2-one.
Reduction: Reduction reactions can lead to the formation of N,N-dimethyl-5-phenyloxazolidine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of strong bases, such as sodium hydride, and aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: N,N-Dimethyl-5-phenyloxazole-2-one.
Reduction: N,N-Dimethyl-5-phenyloxazolidine.
Substitution: Various substituted oxazole derivatives, depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-5-phenyloxazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5-phenyloxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it can interact with various biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-5-phenyloxazole: Lacks the amine group, leading to different chemical properties and reactivity.
5-Phenyl-2-oxazolidinone: Contains an oxazolidinone ring instead of an oxazole ring, resulting in different biological activity.
N,N-Dimethyl-2-phenylacetamide: Similar in structure but with an acetamide group instead of an oxazole ring.
Uniqueness
N,N-Dimethyl-5-phenyloxazol-2-amine is unique due to the presence of both the dimethylamine and phenyl groups attached to the oxazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N,N-dimethyl-5-phenyl-1,3-oxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13(2)11-12-8-10(14-11)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXQFDAIKVDDCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(O1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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